molecular formula C16H13N3O2S B3223787 Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate CAS No. 1224846-10-9

Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

Cat. No. B3223787
CAS RN: 1224846-10-9
M. Wt: 311.4 g/mol
InChI Key: PRCPFDYJARDFKQ-UHFFFAOYSA-N
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Description

  • SMILES Representation : CNCc1ncc©s1

Safety and Hazards

  • Safety Precautions : Handle with care; avoid ingestion

properties

IUPAC Name

methyl 2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-5-11(8-17-7-10)14-6-12(16(20)21-2)13(9-19-14)15-18-3-4-22-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPFDYJARDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)OC)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate (7-2, 6.5 g, 26 mmol, 1 equiv), (5-methylpyridin-3-yl)boronic acid (3.8 g, 28 mmol, 1.1 equiv), cesium carbonate (29 g, 89 mmol, 3.5 equiv) and PdCl2(dppf)-CH2Cl2 adduct (4.2 g 5.1 mmol, 0.2 equiv) were suspended in DMF (102 mL) and water (4.6 mL, 255 mmol, 10 equiv). The reaction mixture was heated for 45 minutes at 65° C., diluted with EtOAc (200 mL) and filtered through celite. The organic layer was washed with water (2×200 mL), dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (40-80% EtOAc in hexanes) to afford the title compound (7-3) as a tan solid. ESI+MS[M+H]+C16H14N3O2S=312.1
Name
Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
102 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
4.2 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 5
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 6
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

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